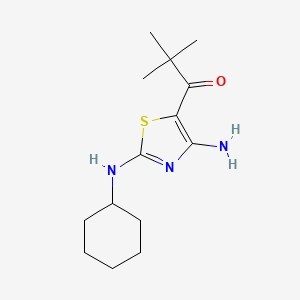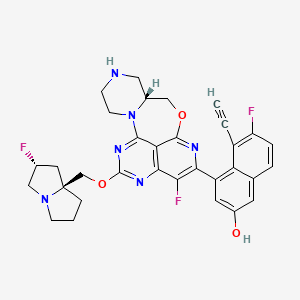
pan-KRAS-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-KRAS-IN-13 is a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer . This compound has shown significant potential in targeting multiple KRAS mutations, making it a valuable tool in cancer research and treatment .
Preparation Methods
Industrial Production Methods: Industrial production of pan-KRAS-IN-13 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Pan-KRAS-IN-13 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure . It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound are typically the desired KRAS inhibitors with high specificity and potency . By-products are minimized through careful control of reaction conditions and purification processes .
Scientific Research Applications
Pan-KRAS-IN-13 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a chemical probe to study the structure and function of KRAS proteins. It helps in understanding the binding interactions and conformational changes that occur upon inhibitor binding .
Biology: In biological research, this compound is utilized to investigate the role of KRAS mutations in cancer cell proliferation and survival. It aids in elucidating the molecular mechanisms underlying KRAS-driven oncogenesis .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating KRAS-mutant cancers. Preclinical studies have shown its efficacy in inhibiting tumor growth and enhancing the effects of other anticancer therapies .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new KRAS inhibitors. Its structure-activity relationship studies provide valuable insights for designing more effective and selective inhibitors .
Mechanism of Action
Pan-KRAS-IN-13 exerts its effects by binding to the catalytic domain of the KRAS protein, preventing its interaction with guanine nucleotide exchange factors (GEFs) and downstream effector proteins . This inhibition disrupts the KRAS signaling pathway, leading to reduced cell proliferation and tumor growth . The compound specifically targets multiple KRAS mutations, including G12D and G12V, which are common in various cancers .
Comparison with Similar Compounds
Similar Compounds:
- BI-2852
- BAY-293
- ADT-007
- RMC-6291
- RMC-6236
Uniqueness: Pan-KRAS-IN-13 stands out due to its broad-spectrum activity against multiple KRAS mutations and its high potency with low nanomolar IC50 values . Unlike some other inhibitors that target specific KRAS mutants, this compound offers a more comprehensive approach to inhibiting KRAS-driven cancers .
Properties
Molecular Formula |
C32H29F3N6O3 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1 |
InChI Key |
UVGWOZIDYLZZNM-ACIAVJDNSA-N |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
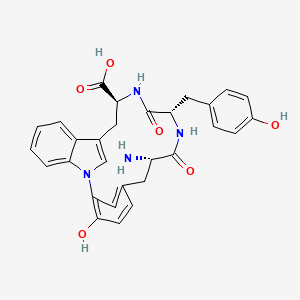

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
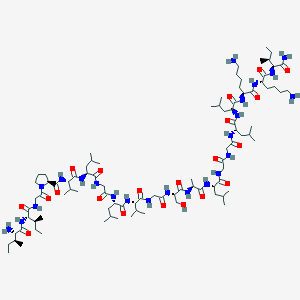
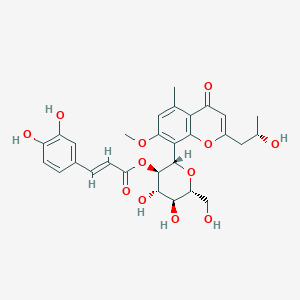
![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)

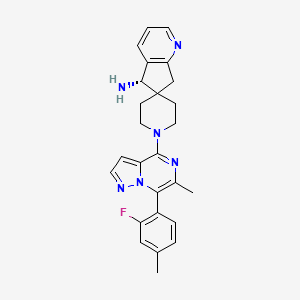
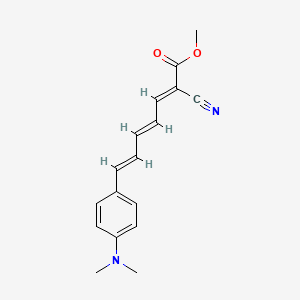
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
